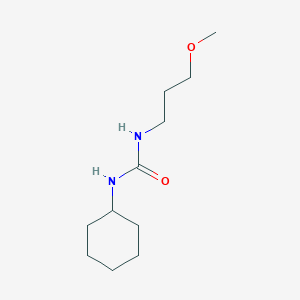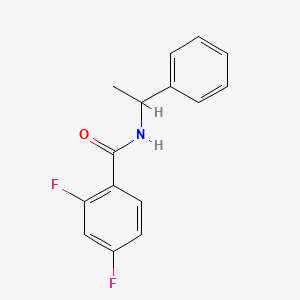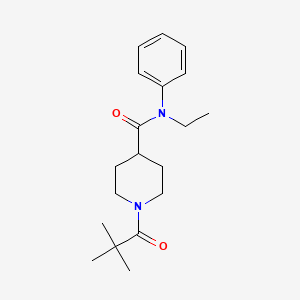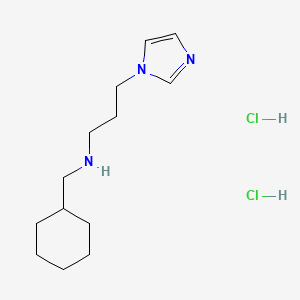
N-cyclohexyl-N'-(3-methoxypropyl)urea
Overview
Description
N-cyclohexyl-N’-(3-methoxypropyl)urea: is an organic compound with the molecular formula C11H22N2O2 It is a derivative of urea, featuring a cyclohexyl group and a 3-methoxypropyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(3-methoxypropyl)urea typically involves the reaction of cyclohexylamine with 3-methoxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+3-methoxypropyl isocyanate→N-cyclohexyl-N’-(3-methoxypropyl)urea
Industrial Production Methods: In an industrial setting, the production of N-cyclohexyl-N’-(3-methoxypropyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-(3-methoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N’-(3-methoxypropyl)urea oxide, while reduction may produce N-cyclohexyl-N’-(3-methoxypropyl)amine.
Scientific Research Applications
Chemistry: N-cyclohexyl-N’-(3-methoxypropyl)urea is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and as a reagent in chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: N-cyclohexyl-N’-(3-methoxypropyl)urea has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(3-methoxypropyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-cyclohexyl-N’-(2-methoxyethyl)urea
- N-cyclohexyl-N’-(2-morpholinoethyl)urea
- N-cyclohexyl-N’-(1-methyl-3-phenylpropyl)urea
Comparison: N-cyclohexyl-N’-(3-methoxypropyl)urea is unique due to the presence of the 3-methoxypropyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOONSPLDKBKNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4451130.png)

![1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride](/img/structure/B4451149.png)
![2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4451153.png)

![methyl 1-{4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4451163.png)
![2-fluoro-N-(3-{(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B4451167.png)
![2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4451170.png)
![2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]butanamide](/img/structure/B4451174.png)
![methyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4451181.png)

![2-{2-[(3-bromo-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4451198.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4451218.png)
